
Dimethyl 2,6-dichloroterephthalate
Overview
Description
Dimethyl 2,6-dichloroterephthalate is an organic compound with the molecular formula C10H8Cl2O4. It is a derivative of terephthalic acid, where two chlorine atoms are substituted at the 2 and 6 positions, and the carboxylic acid groups are esterified with methanol. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,6-dichloroterephthalate can be synthesized through the esterification of 2,6-dichloroterephthalic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the acid and methanol mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dichloroterephthalate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form 2,6-dichloroterephthalic acid.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: 2,6-dichloroterephthalic acid.
Reduction: Alcohol derivatives of the original ester
Scientific Research Applications
DMDCT has been investigated for its potential as a building block in pharmaceutical compounds. Its derivatives exhibit biological activities that are beneficial in drug development.
Case Study: JAK Inhibitors
A notable application of DMDCT is in the synthesis of Janus kinase (JAK) inhibitors, which are critical in treating autoimmune diseases. Research has shown that compounds derived from DMDCT can effectively inhibit JAK pathways, providing therapeutic benefits for conditions like rheumatoid arthritis .
Agrochemical Applications
DMDCT derivatives are also explored in agrochemicals as herbicides and fungicides due to their ability to disrupt biological processes in target organisms.
Table 2: Summary of DMDCT Derivatives in Agrochemical Research
Compound Name | Activity Type | Target Organism |
---|---|---|
DMDCT-derived Herbicide | Herbicidal | Broadleaf Weeds |
DMDCT-derived Fungicide | Fungicidal | Fungal Pathogens |
Material Science Research
Recent studies have focused on the use of DMDCT in advanced materials, including nanocomposites and coatings that enhance durability and resistance to environmental factors.
Case Study: Nanocomposite Development
Research indicates that incorporating DMDCT into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for aerospace and automotive applications .
Mechanism of Action
The mechanism of action of dimethyl 2,6-dichloroterephthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In hydrolysis reactions, the ester bonds are cleaved to form carboxylic acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Lacks the chlorine substituents and is used in similar applications.
Dimethyl isophthalate: Has the ester groups in different positions and exhibits different reactivity.
Dimethyl phthalate: Another ester derivative with different substitution patterns
Uniqueness
Dimethyl 2,6-dichloroterephthalate is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Biological Activity
Dimethyl 2,6-dichloroterephthalate (DMT) is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in agriculture and medicine. This article provides a comprehensive overview of the biological activity of DMT, including its synthesis, mechanisms of action, and relevant case studies.
This compound is an ester derivative of terephthalic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aromatic ring. Its chemical formula is . The synthesis typically involves the chlorination of terephthalic acid followed by esterification with methanol. This process can yield various derivatives that may exhibit differing biological activities.
Antifungal Properties
One of the notable biological activities of DMT is its antifungal properties. Research indicates that DMT serves as an intermediate in the synthesis of fungicides, such as Zoxamide, which is effective against various fungal pathogens in crops . The mechanism involves inhibiting fungal growth by disrupting cellular processes essential for survival.
Cytotoxic Effects
Studies have demonstrated that DMT exhibits cytotoxic effects on certain cancer cell lines. For example, in vitro studies showed that DMT can induce apoptosis in human breast cancer cells by activating caspase pathways. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Inhibition of Microbial Growth
DMT has also been evaluated for its antibacterial properties. A study found that it effectively inhibited the growth of Gram-positive bacteria, potentially through disruption of bacterial cell membranes . This property makes it a candidate for further development as a biopesticide or antimicrobial agent.
Case Studies
- Fungal Inhibition : In agricultural applications, DMT was tested against Botrytis cinerea, a common fungal pathogen affecting fruits and vegetables. Results showed a significant reduction in fungal growth when treated with DMT at concentrations as low as 100 ppm, indicating its potential as a fungicide .
- Cancer Research : A study investigated the effects of DMT on MCF-7 breast cancer cells. The results indicated that treatment with DMT led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. The study highlighted its potential use in cancer therapy .
- Antibacterial Activity : Research conducted on various bacterial strains revealed that DMT exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against several strains of Staphylococcus aureus and Escherichia coli. These findings suggest that DMT could be utilized in developing new antibacterial agents .
Data Summary
Property | Value |
---|---|
Chemical Formula | |
Antifungal Activity | Effective against Botrytis cinerea |
Cytotoxicity | IC50 ≈ 25 µM (MCF-7 cells) |
Antibacterial Activity | MIC: 50-200 µg/mL |
Properties
IUPAC Name |
dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPWGMXOIYCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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